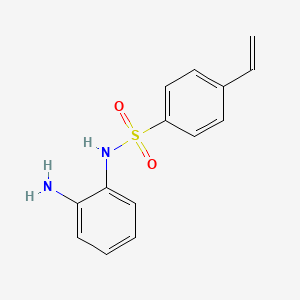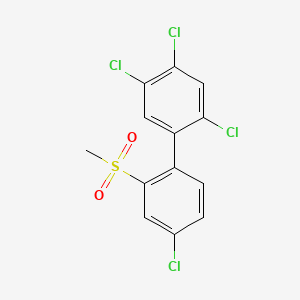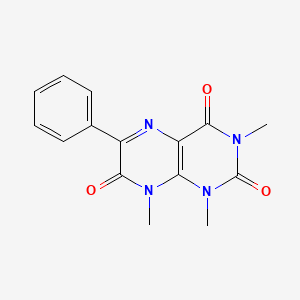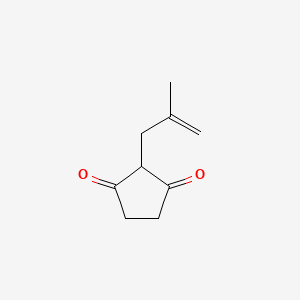![molecular formula C48H45N3O3 B14321650 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine CAS No. 109291-48-7](/img/structure/B14321650.png)
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a triazine core substituted with three phenoxy groups, each bearing a 2-phenylpropan-2-yl substituent. The molecular formula of this compound is C29H35N3O.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-(2-phenylpropan-2-yl)phenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl groups can yield quinones, while reduction of the triazine ring can produce hydrogenated triazine derivatives.
Applications De Recherche Scientifique
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mécanisme D'action
The mechanism by which 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazine core can engage in hydrogen bonding and π-π interactions, while the phenoxy groups can provide additional steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: This compound is structurally similar but has tert-butyl groups instead of 2-phenylpropan-2-yl groups.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: This compound has bromophenyl groups instead of phenoxy groups.
Uniqueness
2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is unique due to the presence of the 2-phenylpropan-2-yl substituents, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
109291-48-7 |
|---|---|
Formule moléculaire |
C48H45N3O3 |
Poids moléculaire |
711.9 g/mol |
Nom IUPAC |
2,4,6-tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C48H45N3O3/c1-46(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)52-43-49-44(53-41-30-24-38(25-31-41)47(3,4)35-18-12-8-13-19-35)51-45(50-43)54-42-32-26-39(27-33-42)48(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3 |
Clé InChI |
ITEANJGCBPZYKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=NC(=NC(=N3)OC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)OC6=CC=C(C=C6)C(C)(C)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


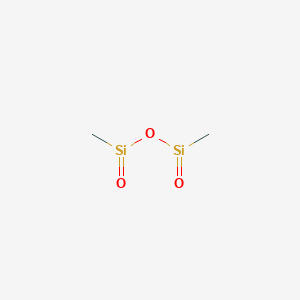
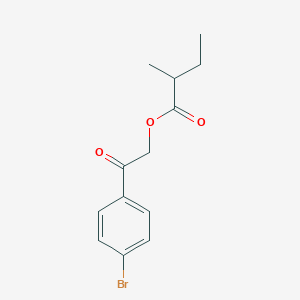
![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)



![3-(1,3-Dioxolan-2-yl)-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14321595.png)
